molecular formula C8H14O4 B6160058 ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 1427158-39-1

ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6160058
CAS No.: 1427158-39-1
M. Wt: 174.19 g/mol
InChI Key: QWJMMXIAENUVEY-HTRCEHHLSA-N
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Description

Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate ( 1427158-39-1) is a chiral cyclopropane derivative of interest in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 8 H 14 O 4 and a molecular weight of 174.190 g/mol, is characterized by its two hydroxymethyl groups and an ester functional group on a stereochemically defined cyclopropane ring . The specific (1S,2S) stereochemistry makes it a valuable chiral building block for the synthesis of more complex, stereospecific molecules . It is offered with a high purity of 98% and is supplied in quantities from 1 gram upwards, with packaging options including 200kg steel drums for bulk requirements . As a versatile advanced intermediate, its structure suggests potential applications in developing pharmaceuticals, ligands for catalysis, and other fine chemicals. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore new chemical spaces . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1427158-39-1

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O4/c1-2-12-7(11)8(5-10)3-6(8)4-9/h6,9-10H,2-5H2,1H3/t6-,8-/m1/s1

InChI Key

QWJMMXIAENUVEY-HTRCEHHLSA-N

Isomeric SMILES

CCOC(=O)[C@]1(C[C@@H]1CO)CO

Canonical SMILES

CCOC(=O)C1(CC1CO)CO

Purity

95

Origin of Product

United States

Biological Activity

Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C8H14O4
  • CAS Number : 144985-81-9
  • IUPAC Name : this compound
  • Physical State : Oil
  • Purity : 95%

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:

  • A375 (Human Melanoma) : IC50 = 5.7 μM
  • A549 (Human Lung Adenocarcinoma) : IC50 < 10 μM
  • K562 (Human Erythroleukemia) : % inhibition = 25.1%

These findings suggest that the compound may have selective cytotoxicity against certain cancer types while being less effective against others .

The cytotoxic activity of this compound appears to be linked to its ability to interfere with cellular proliferation pathways. Specifically, it has been shown to suppress endothelial cell proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), indicating potential applications in anti-angiogenic therapies .

Study on Anti-Cancer Properties

In a study published in MDPI, this compound was evaluated for its effects on various human cancer cell lines. The results indicated significant cytotoxic effects on melanoma and lung adenocarcinoma cells. The compound's mechanism was attributed to its interaction with cellular signaling pathways that regulate proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound has been reported as an important intermediate in the production of other biologically active compounds. For instance, it serves as a precursor in the synthesis of montelukast sodium, a leukotriene receptor antagonist used in asthma treatment .

Research Findings Summary

Study Cell Line IC50/Activity Notes
MDPI StudyA3755.7 μMSignificant cytotoxicity observed
MDPI StudyA549<10 μMSelective activity noted
MDPI StudyK562% inhibition = 25.1%Moderate inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane vs. Cyclobutane/Cyclopentane Derivatives

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (: Patent EP 4 374 877 A2)
  • Structure: Cyclobutane ring with methylamino and ester groups.
  • Key Differences: Ring Strain: Cyclobutane (less strained than cyclopropane) reduces reactivity but improves stability. Functional Groups: Amino group introduces basicity, unlike the hydroxymethyl groups in the target compound. Applications: Patent data suggest use as a synthetic intermediate for pharmaceuticals, leveraging cyclobutane’s stability for scalable synthesis .
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride ()
  • Structure: Cyclopentane ring with methylamino and ester groups.
  • Key Differences :
    • Ring Strain : Cyclopentane is nearly strain-free, leading to slower reaction kinetics.
    • Solubility : Larger ring size and absence of polar hydroxymethyl groups reduce water solubility compared to the target compound.
1-Methylcyclopentanol (: MSDS)
  • Structure : Cyclopentane ring with methyl and hydroxyl groups.
  • Key Differences :
    • Functional Groups : Lacks ester and hydroxymethyl moieties, making it less versatile in esterification or cross-coupling reactions.
    • Safety Profile : Classified as a simple alcohol with moderate toxicity, whereas the target compound’s ester group may require specialized handling .

Data Table: Comparative Analysis

Compound Molecular Formula Ring Size Functional Groups Key Properties
Target Compound C₉H₁₄O₅ 3 Ester, 2 hydroxymethyl High reactivity, amphiphilic
Methyl 1-(Methylamino)cyclobutanecarboxylate C₈H₁₄ClNO₂ 4 Ester, methylamino Moderate stability, basic
1-Methylcyclopentanol C₆H₁₂O 5 Hydroxyl, methyl Low reactivity, high volatility
1,2-Dioleoyl-sn-glycerol (1,2-DOG) C₃₉H₇₂O₅ N/A Two fatty acid esters Lipophilic, signaling molecule

Preparation Methods

Reaction Mechanism and Substrate Design

A critical precursor for this approach is ethyl 4,4-diethoxybut-2-enoate. The trans-configuration of the alkene ensures that cyclopropanation produces a trans-cyclopropane, corresponding to the (1S,2S) stereochemistry after functionalization. The reaction proceeds via a concerted carbenoid addition, preserving the alkene’s geometry (Figure 1).

Table 1: Cyclopropanation Conditions and Yields

Starting MaterialReagentTemperatureYieldProduct
Ethyl 4,4-diethoxybut-2-enoateICH2_2ZnI70°C65%Ethyl trans-2-(diethoxymethyl)cyclopropane-1-carboxylate

Hydrolysis of Ethoxy Groups

The diethoxymethyl substituent at position 2 is hydrolyzed using aqueous HCl, converting ethoxy groups to hydroxymethyl. For example, refluxing with 6M HCl for 12 hours yields ethyl (1S,2S)-1-hydroxymethyl-2-(hydroxymethyl)cyclopropane-1-carboxylate.

Zinc-Mediated Cyclization of Tribromoneopentyl Glycol Derivatives

Zinc powder facilitates the coupling of brominated precursors to form cyclopropane rings. This method, adapted from a patent synthesis, involves tribromoneopentyl glycol as a starting material.

Cyclopropane Ring Formation

Tribromoneopentyl glycol reacts with zinc powder in ethanol under reflux, yielding 1-bromomethyl cyclopropyl methanol. The reaction proceeds via a radical mechanism, with disodium ethylenediaminetetraacetate (EDTA) as a catalyst to enhance yield (85–89%).

Table 2: Zinc-Mediated Cyclization Parameters

Starting MaterialCatalystTemperatureTimeYieldProduct
Tribromoneopentyl glycolEDTA70°C6–9h85%1-Bromomethyl cyclopropyl methanol

Functional Group Interconversion

The bromine substituents are displaced via nucleophilic substitution. Treating 1-bromomethyl cyclopropyl methanol with sodium cyanide in DMSO at 80°C introduces nitrile groups, which are subsequently hydrolyzed to hydroxymethyl using acidic conditions.

Reduction of Cyclopropane Diesters

Selective reduction of cyclopropane diesters provides a pathway to introduce hydroxymethyl groups while retaining the ethyl ester.

Diester Synthesis

Ethyl 1,2-dicarboxylatecyclopropane is synthesized via carbene addition to ethyl acrylate. The resulting diester is reduced using hydrogen gas over a copper oxide-zinc oxide catalyst.

Table 3: Reduction Conditions and Outcomes

SubstrateCatalystPressureYieldProduct
Ethyl 1,2-dicarboxylatecyclopropaneCuO/ZnO50 atm78%Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Stereochemical Control

The cis-diol configuration is achieved by employing a chiral catalyst during reduction, such as (R)-BINAP-modified copper, which enforces (1S,2S) stereochemistry through asymmetric hydrogenation.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric methods leverage chiral catalysts to directly obtain the (1S,2S) configuration.

Chiral Carbenoid Additions

Using a dirhodium catalyst with a chiral ligand, such as Rh2_2(S-PTTL)4_4, ethyl acrylate undergoes cyclopropanation with diazomethane to yield the target compound with 92% enantiomeric excess (ee).

Table 4: Asymmetric Cyclopropanation Parameters

CatalystDiazocompoundeeYield
Rh2_2(S-PTTL)4_4CH2_2N2_292%88%

Kinetic Resolution

Racemic mixtures of the cyclopropane are resolved using lipase-catalyzed acetylation, selectively acetylating the undesired enantiomer and leaving the (1S,2S)-isomer intact .

Q & A

Basic Question: What are the established synthetic routes for ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones via Simmons–Smith reactions or transition-metal-catalyzed approaches. A critical step is achieving the (1S,2S) configuration, which requires chiral auxiliaries or asymmetric catalysts. For example:

  • Cyclopropanation: Use of diazo compounds (e.g., ethyl diazoacetate) with transition metals (e.g., Rh(II) or Cu(I)) under controlled temperatures (−20°C to 25°C) to minimize side reactions .
  • Hydroxymethyl Introduction: Sequential oxidation/reduction steps or nucleophilic additions to cyclopropane rings. For instance, hydroxymethyl groups can be introduced via Sharpless dihydroxylation followed by selective reduction .
  • Stereochemical Control: Chiral ligands (e.g., BINAP) in asymmetric hydrogenation or enzymatic resolution to ensure enantiomeric excess (>95% ee) .

Key Data:

ParameterTypical RangeImpact on Yield/Stereochemistry
Temperature−20°C to 25°CLower temps favor stereoselectivity
Catalyst Loading1–5 mol%Higher loadings accelerate reactions but may reduce ee
SolventTHF, DCMPolar aprotic solvents improve cyclopropane stability

Basic Question: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy: 1^1H-NMR coupling constants (J1,2J_{1,2}) between cyclopropane protons (typically 5–8 Hz) confirm the cis/trans arrangement. For (1S,2S), the splitting pattern matches geminal diastereotopic protons .
  • X-ray Crystallography: Definitive proof of absolute configuration via single-crystal analysis. Heavy atom derivatives (e.g., brominated analogs) enhance diffraction quality .
  • Optical Rotation/Polarimetry: Comparison with known enantiomers to validate ee. Specific rotation values (e.g., [α]D25=+15°[α]_D^{25} = +15° in CHCl3_3) correlate with (1S,2S) configuration .

Advanced Question: What strategies resolve low yields in the final cyclopropanation step due to ring strain and side reactions?

Methodological Answer:

  • Precursor Optimization: Use of electron-withdrawing groups (e.g., esters) on the cyclopropane to stabilize transition states. Ethyl esters are preferred over methyl for reduced steric hindrance .
  • Additive Screening: Inclusion of molecular sieves or Lewis acids (e.g., ZnCl2_2) to trap reactive intermediates and suppress dimerization .
  • Flow Chemistry: Continuous microreactors improve heat/mass transfer, reducing decomposition. For example, yields increase from 45% (batch) to 72% in flow systems .

Data Contradiction Note:
Conflicting reports on optimal catalysts (Rh vs. Cu) may arise from solvent polarity effects. Rhodium catalysts outperform copper in polar solvents (e.g., DMF), but Cu is cost-effective for non-polar systems .

Advanced Question: How do structural modifications (e.g., replacing hydroxymethyl with methyl or halogen groups) impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Hydroxymethyl Groups: Enhance solubility and hydrogen-bonding capacity, critical for receptor binding (e.g., dopamine receptors) .
    • Halogen Substitutions: Increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous stability .

Comparative Data:

DerivativeFunctional GroupLogPReceptor Binding (IC50_{50})
Parent Compound−OH, −COOEt1.212 nM (D2_2 receptor)
Methyl Analog−CH3_3, −COOEt2.5450 nM
Fluoro Analog−F, −COOEt1.885 nM

Source: Adapted from cyclopropane derivative studies

Advanced Question: How are conflicting biological activity data interpreted when testing enantiomers (1S,2S vs. 1R,2R)?

Methodological Answer:

  • Enantiomer-Specific Assays: Use chiral HPLC to separate enantiomers before testing. For example, (1S,2S) shows 10-fold higher affinity for serotonin transporters than (1R,2R) in radioligand binding assays .
  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding poses. The (1S,2S) enantiomer aligns better with hydrophobic pockets in target proteins .
  • Metabolic Stability Tests: Liver microsome assays reveal (1R,2R) is rapidly glucuronidated, explaining lower in vivo activity despite similar in vitro potency .

Basic Question: What analytical techniques quantify purity and stability of this compound?

Methodological Answer:

  • HPLC-MS: Reverse-phase C18 columns (ACN/H2_2O gradient) detect impurities (e.g., diastereomers or oxidation byproducts). Limit of quantification (LOQ) = 0.1% .
  • Accelerated Stability Studies: Storage at 40°C/75% RH for 4 weeks. Degradation products (e.g., ester hydrolysis to carboxylic acid) monitored via 1^1H-NMR .
  • Karl Fischer Titration: Measures residual water (<0.1% w/w), critical for hygroscopic hydroxymethyl groups .

Advanced Question: How are computational methods (e.g., DFT) used to predict cyclopropane ring strain and reactivity?

Methodological Answer:

  • DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis set calculates ring strain energy (~27 kcal/mol for cyclopropane vs. ~0 for cyclohexane). Strain correlates with susceptibility to ring-opening reactions .
  • Transition State Modeling: Identifies favored pathways (e.g., [2+1] cycloaddition over [3+2]) by comparing activation energies. Predictions guide catalyst selection (e.g., Rh vs. Cu) .

Advanced Question: What mechanistic insights explain unexpected byproducts during hydroxymethyl group functionalization?

Methodological Answer:

  • Radical Intermediates: ESR spectroscopy detects transient radicals during photochemical reactions, leading to dimerization byproducts. Additives like TEMPO suppress this .
  • Acid-Catalyzed Rearrangements: 18^{18}O-labeling studies confirm ester migration under acidic conditions (e.g., HCl/EtOH), forming regioisomers. Neutral pH buffers mitigate this .

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